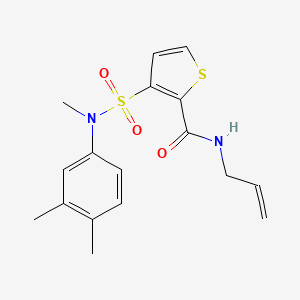![molecular formula C33H24FN3O7S B2863105 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688061-81-6](/img/structure/B2863105.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C33H24FN3O7S and its molecular weight is 625.63. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidiabetic Applications
Benzodioxol derivatives have been studied for their potential as antidiabetic agents . In vitro and in vivo studies have shown that certain benzodioxol carboxamide derivatives exhibit potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion, suggesting their use in managing diabetes . These compounds have also demonstrated minimal cytotoxicity in normal cell lines, indicating a favorable safety profile for therapeutic use .
Anticancer Properties
Some benzodioxol derivatives have been characterized for their anticancer efficacy . For instance, certain compounds have shown significant activity against various cancer cell lines, including cervical carcinoma cells . The ability to selectively target cancer cells while sparing normal cells makes these derivatives promising candidates for cancer therapy development .
COX Inhibition for Anti-inflammatory Use
Benzodioxol derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors . These compounds are of interest due to their potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and rheumatism. Some derivatives have shown selective inhibition of COX enzymes, which is crucial for reducing side effects associated with non-selective COX inhibition .
Antimicrobial Activity
The benzodioxol nucleus is a key feature in the synthesis of molecules with antimicrobial potential . Research has highlighted the ability of benzodioxol derivatives to act against a range of microbial pathogens, offering a pathway for the development of new antimicrobial drugs .
Antioxidant Effects
Benzodioxol compounds have been evaluated for their antioxidant properties using in vitro assays. These studies are important for understanding how these compounds can protect against oxidative stress, which is implicated in various diseases .
Antischistosomicidal Potential
Compounds featuring the benzodioxol nucleus have been explored for their antischistosomicidal activities . Schistosomiasis is a parasitic disease, and the discovery of new treatments is crucial for combating this global health issue .
Antiepileptic Uses
Benzodioxol derivatives have been investigated for their antiepileptic effects . The development of new antiepileptic drugs is essential for providing more effective and safer treatment options for individuals with epilepsy .
Analgesic Applications
The analgesic potential of benzodioxol derivatives has also been a subject of research. These compounds could offer new avenues for pain management, especially for patients who require long-term analgesic therapy .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24FN3O7S/c34-23-8-6-21(7-9-23)26(38)16-45-33-36-25-13-30-29(43-18-44-30)12-24(25)32(40)37(33)15-19-1-4-22(5-2-19)31(39)35-14-20-3-10-27-28(11-20)42-17-41-27/h1-13H,14-18H2,(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYAMYPXSVQLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)C7=CC=C(C=C7)F)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

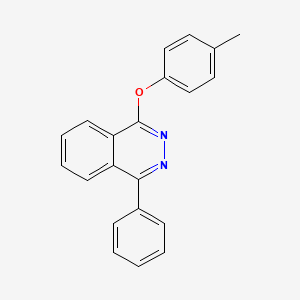
![6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2863024.png)
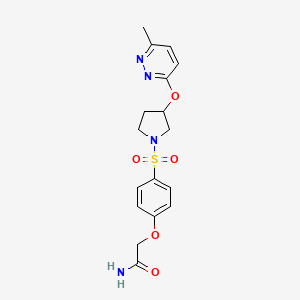
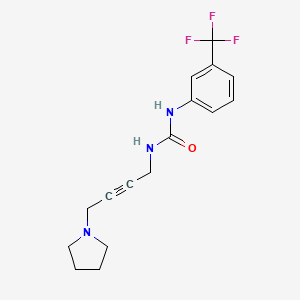
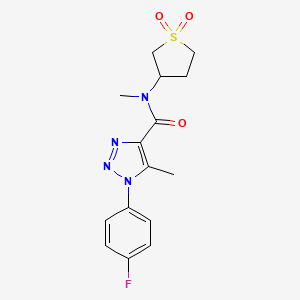
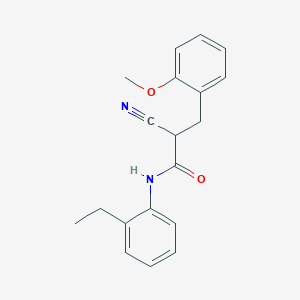
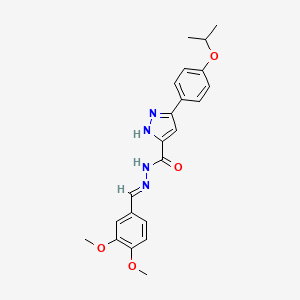
![2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863033.png)
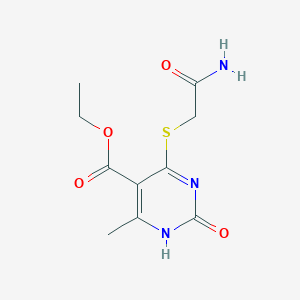
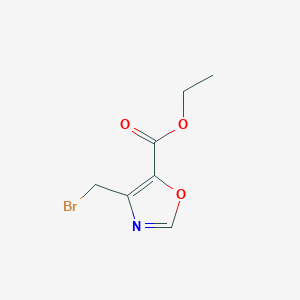
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2863042.png)
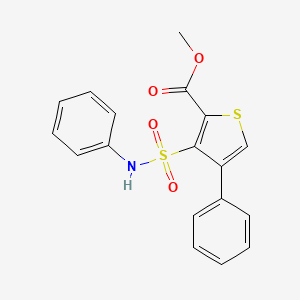
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2863044.png)
